Norleucyl(27)-ghrh(1-29)amide
Overview
Description
Norleucyl(27)-ghrh(1-29)amide, also known as [Nle27]-Growth Hormone Releasing Factor Human fragment 1-29 amide, is a synthetic analog of the human growth hormone-releasing hormone (GHRH). This compound is designed to mimic the natural hormone’s function, stimulating the release of growth hormone from the anterior pituitary gland. The substitution of norleucine for methionine at position 27 enhances the compound’s stability and potency by avoiding oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norleucyl(27)-ghrh(1-29)amide involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The norleucine substitution is introduced during this step. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Norleucyl(27)-ghrh(1-29)amide primarily undergoes hydrolysis and oxidation reactions. The hydrolysis of the amide bond can occur under acidic or basic conditions, leading to the formation of carboxylic acids and amines . Oxidation reactions are minimized due to the substitution of norleucine for methionine, which is more resistant to oxidative degradation .
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed:
Hydrolysis: Carboxylic acids and amines.
Oxidation: Minimal due to the stability conferred by norleucine.
Scientific Research Applications
Norleucyl(27)-ghrh(1-29)amide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and stability.
Biology: Investigates the mechanisms of growth hormone release and its regulation.
Medicine: Explores potential therapeutic uses in growth hormone deficiencies and related disorders.
Industry: Utilized in the development of stable peptide-based drugs
Mechanism of Action
Norleucyl(27)-ghrh(1-29)amide exerts its effects by binding to the growth hormone-releasing hormone receptor (GHRHR) on the anterior pituitary gland. This binding triggers a signaling cascade involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to the release of growth hormone into the bloodstream . The substitution of norleucine enhances the compound’s binding affinity and stability, resulting in increased potency .
Comparison with Similar Compounds
Sermorelin: Another GHRH analog with a shorter peptide sequence.
CJC-1295: A long-acting GHRH analog with a similar mechanism of action but different structural modifications.
Uniqueness: Norleucyl(27)-ghrh(1-29)amide’s unique feature is the substitution of norleucine for methionine, which significantly enhances its stability and potency compared to other GHRH analogs . This modification reduces the risk of oxidative degradation, making it a more reliable and effective compound for research and therapeutic applications .
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H248N44O42/c1-20-23-36-91(129(218)188-108(71-196)142(231)172-90(120(157)209)39-31-56-164-148(158)159)178-145(234)118(79(15)22-3)193-140(229)106(68-115(207)208)184-131(220)97(51-53-111(155)202)177-134(223)99(60-74(6)7)182-135(224)100(61-75(8)9)180-128(217)92(37-27-29-54-151)174-126(215)94(40-32-57-165-149(160)161)173-121(210)81(17)170-141(230)107(70-195)189-136(225)101(62-76(10)11)181-130(219)96(50-52-110(154)201)171-113(204)69-167-125(214)98(59-73(4)5)185-144(233)116(77(12)13)191-132(221)93(38-28-30-55-152)175-127(216)95(41-33-58-166-150(162)163)176-137(226)102(65-86-44-48-88(200)49-45-86)183-143(232)109(72-197)190-138(227)104(66-112(156)203)187-147(236)119(83(19)198)194-139(228)103(64-84-34-25-24-26-35-84)186-146(235)117(78(14)21-2)192-123(212)82(18)169-133(222)105(67-114(205)206)179-122(211)80(16)168-124(213)89(153)63-85-42-46-87(199)47-43-85/h24-26,34-35,42-49,73-83,89-109,116-119,195-200H,20-23,27-33,36-41,50-72,151-153H2,1-19H3,(H2,154,201)(H2,155,202)(H2,156,203)(H2,157,209)(H,167,214)(H,168,213)(H,169,222)(H,170,230)(H,171,204)(H,172,231)(H,173,210)(H,174,215)(H,175,216)(H,176,226)(H,177,223)(H,178,234)(H,179,211)(H,180,217)(H,181,219)(H,182,224)(H,183,232)(H,184,220)(H,185,233)(H,186,235)(H,187,236)(H,188,218)(H,189,225)(H,190,227)(H,191,221)(H,192,212)(H,193,229)(H,194,228)(H,205,206)(H,207,208)(H4,158,159,164)(H4,160,161,165)(H4,162,163,166)/t78-,79-,80-,81-,82-,83+,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,116-,117-,118-,119-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPGAOHDESAYMR-FCIKWAMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H248N44O42 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91869-58-8 | |
Record name | Somatotropin (1-29)amide, nle(27)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091869588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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